2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
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Overview
Description
2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a synthetic organic compound with a complex structure featuring multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one involves multiple steps:
Formation of 3-methylphenoxy group: : Reacting 3-methylphenol with an appropriate alkylating agent under basic conditions.
Preparation of triazolo[4,5-d]pyrimidine core: : This often involves cyclization reactions using nitrogen-containing precursors under acidic or basic conditions.
Piperazine ring formation: : Generally achieved via nucleophilic substitution reactions.
Coupling reactions: : Linking the phenoxy group, triazolopyrimidine, and piperazine components using coupling agents like DCC or EDC.
Industrial Production Methods
Industrial production typically employs high-throughput techniques such as continuous flow synthesis, optimizing reaction conditions (temperature, solvent, catalyst concentration) to enhance yield and purity. Patented processes may involve specific reagents and catalysts designed to streamline synthesis and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation at the phenoxy group or the triazolopyrimidine ring.
Reduction: : Reduction of certain functional groups like nitro or ketone if present.
Substitution: : Particularly nucleophilic substitution at the piperazine ring.
Common Reagents and Conditions
Oxidation: : Using agents like KMnO₄ or CrO₃ under acidic conditions.
Reduction: : Employing reagents like NaBH₄ or LiAlH₄.
Substitution: : Utilizing nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Reactions typically yield derivatives with modified functional groups, which may exhibit distinct physical and chemical properties, useful for further exploration in research and development.
Scientific Research Applications
Chemistry
Chemical Probes: : Used in developing probes for biological assays.
Biology
Enzyme Inhibitors: : May function as an inhibitor for specific enzymes, aiding in the study of biochemical pathways.
Receptor Ligands: : Utilized in binding studies to understand receptor-ligand interactions.
Medicine
Drug Development: : Investigated for potential therapeutic effects against various diseases, including cancer and neurological disorders.
Diagnostic Tools: : Used in imaging studies and diagnostic assays.
Industry
Materials Science: : Explored for use in creating advanced materials with unique electronic or photonic properties.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with various molecular targets, including enzymes, receptors, and ion channels. Its mechanism of action often involves binding to active sites or allosteric sites, altering the target's function and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylphenoxy)-1-(4-piperidinyl)ethan-1-one
1-(4-{2-(2-methylphenoxy)ethyl}piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
Compared to its analogs, 2-(3-methylphenoxy)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one exhibits enhanced binding affinity for certain biological targets and improved stability under physiological conditions, making it a more promising candidate for further research and development.
Properties
IUPAC Name |
2-(3-methylphenoxy)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-17-6-5-9-19(14-17)32-15-20(31)28-10-12-29(13-11-28)22-21-23(25-16-24-22)30(27-26-21)18-7-3-2-4-8-18/h2-9,14,16H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHOWUNNCILOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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